molecular formula C8H13ClO B13707470 2-Chlorocycloheptanecarbaldehyde

2-Chlorocycloheptanecarbaldehyde

Cat. No.: B13707470
M. Wt: 160.64 g/mol
InChI Key: WDGHUSQGPBRTTJ-UHFFFAOYSA-N
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Description

2-Chlorocycloheptanecarbaldehyde is a halogenated aldehyde featuring a seven-membered cycloheptane ring substituted with a chlorine atom at the 2-position and an aldehyde functional group. Its molecular formula is C₈H₁₁ClO, and its structure combines the reactivity of an aldehyde group with the steric and electronic effects of the chlorine substituent. This compound is primarily utilized in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds .

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

2-chlorocycloheptane-1-carbaldehyde

InChI

InChI=1S/C8H13ClO/c9-8-5-3-1-2-4-7(8)6-10/h6-8H,1-5H2

InChI Key

WDGHUSQGPBRTTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocycloheptanecarbaldehyde typically involves the chlorination of cycloheptanecarbaldehyde. One common method is the reaction of cycloheptanecarbaldehyde with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of 2-Chlorocycloheptanecarbaldehyde may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocycloheptanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: 2-Chlorocycloheptanecarboxylic acid.

    Reduction: 2-Chlorocycloheptanol.

    Substitution: 2-Aminocycloheptanecarbaldehyde or 2-Thiocycloheptanecarbaldehyde.

Scientific Research Applications

2-Chlorocycloheptanecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chlorocycloheptanecarbaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct studies on 2-Chlorocycloheptanecarbaldehyde, comparisons must rely on structurally or functionally analogous compounds. Below is an analysis based on general trends in halogenated aldehydes and cycloalkane derivatives.

3-Chlorobenzaldehyde (CAS 587-04-2)

  • Structural Differences : Unlike 2-Chlorocycloheptanecarbaldehyde, 3-Chlorobenzaldehyde is an aromatic aldehyde with a chlorine substituent on a benzene ring. The absence of a cycloheptane ring reduces steric hindrance and alters electronic properties.
  • Reactivity : Benzaldehyde derivatives like 3-Chlorobenzaldehyde undergo electrophilic substitution reactions (e.g., nitration) more readily due to aromatic ring activation by the chlorine atom. In contrast, cycloheptane-based aldehydes may favor nucleophilic additions or ring-opening reactions due to strain in the seven-membered ring .
  • Hazards: 3-Chlorobenzaldehyde is classified as harmful if inhaled or ingested, with acute toxicity data (e.g., LD₅₀) well-documented . No analogous hazard data exist for 2-Chlorocycloheptanecarbaldehyde, though similar irritant properties might be expected due to the aldehyde group.

Cyclohexanecarbaldehyde (CAS 2043-61-0)

  • Structural Similarities : Both compounds share a cycloalkane ring with an aldehyde group. However, the six-membered cyclohexane ring in cyclohexanecarbaldehyde confers greater conformational stability compared to the seven-membered cycloheptane in 2-Chlorocycloheptanecarbaldehyde.
  • Reactivity : Cyclohexanecarbaldehyde lacks the electron-withdrawing chlorine substituent, making its aldehyde group more nucleophilic. This difference may influence its participation in condensation reactions (e.g., aldol reactions) compared to the chlorinated analog.

2-Chlorocyclopentanecarbaldehyde

  • The chlorine substituent’s position (2- vs. 3-) also affects steric interactions with the aldehyde group.
  • Synthetic Applications : 2-Chlorocyclopentanecarbaldehyde is reported to undergo facile Grignard additions due to reduced steric hindrance, whereas the bulkier cycloheptane derivative might require harsher conditions .

Key Challenges in Comparative Analysis

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